

Application Notes and Protocols: Microfabrication Using Irgacure 369

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Compound of Interest

Compound Name: 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Cat. No.: B048418

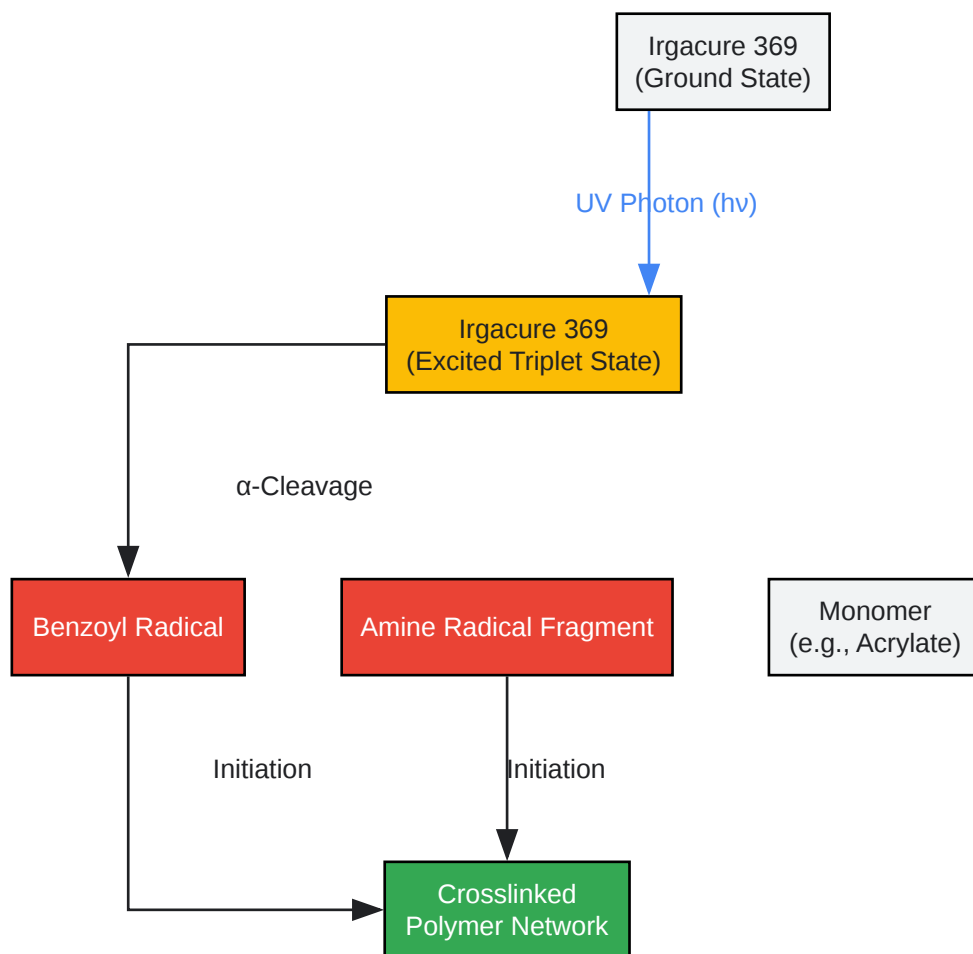
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Introduction

Irgacure 369 is a highly efficient, versatile Type I photoinitiator used to initiate the photopolymerization of unsaturated resins upon exposure to ultraviolet (UV) light.^{[1][2]} Its chemical name is 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1.^[2] As a Type I initiator, it undergoes α -cleavage upon UV absorption to form two free radicals, which then initiate a chain polymerization reaction.^[3] This rapid and efficient radical generation makes it particularly suitable for a variety of microfabrication techniques, including photolithography and two-photon polymerization (2PP), which are critical in research, drug development, and biomedical engineering.^{[1][4]} Irgacure 369 is especially effective in pigmented or dark-colored systems and for curing thicker sections due to its high absorptivity in the long-wave UV spectrum (350-380 nm).^{[1][2]} These characteristics enable the precise fabrication of complex micro- and nanostructures for applications ranging from drug delivery systems and tissue engineering scaffolds to micro-electromechanical systems (MEMS).^{[5][6][7]}

Mechanism of Action: Type I Photoinitiation

Irgacure 369 operates via a unimolecular fragmentation process known as α -cleavage.^[3] Upon absorption of UV photons, the molecule is promoted to an excited triplet state. From this state, it cleaves at the bond adjacent to the carbonyl group, generating two distinct free radicals.^[3] Both of these radical species are capable of initiating the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a crosslinked polymer network.^{[1][3]}



Mechanism of Irgacure 369 Photoinitiation

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Caption: Photoinitiation mechanism of Irgacure 369.

Quantitative Data Summary

The optimal concentration of Irgacure 369 and other processing parameters are highly dependent on the specific resin formulation, the desired feature resolution, and the microfabrication technique employed. The following table summarizes typical parameters reported in various applications.

Microfabrication Technique	Polymer/Resin System	Irgacure 369 Concentration (% w/w)	Wavelength (nm)	Application / Notes
Two-Photon Polymerization (2PP)	SZ2080 (inorganic-organic hybrid)	1%	800 and 515	Fabrication of 3D microstructures for biofabrication. [8]
Two-Photon Polymerization (2PP)	General (e.g., for scaffolds)	1%	Near-IR (fs-pulsed)	Suitable for fabricating scaffold materials. [9]
Photolithography / Imaging	Photopolymers for imaging	0.5 - 5%	UV (e.g., 365)	General photopolymerization for imaging applications. [2]
UV Curing (Inks & Coatings)	Pigmented coatings	1 - 4%	UV	Used in pigmented UV curable systems. [2]
UV Curing (Inks & Coatings)	Offset and screen inks	2 - 4%	UV	High absorptivity makes it suitable for UV curable inks. [2]
Photolithography	Negative photoresist	Not specified	UV	Used to study the effect of photoinitiators on the contrast curve of photoresists. [10]
UV Curing (Hybrid Polymers)	ORMOCER® I (inorganic-organic)	0.5 - 4%	300 - 350	Studied the effect of concentration on polymerization degree and

refractive index.

[\[11\]](#)Stereolithograph
yPolycaprolactone
(PCL) macromer

Not specified

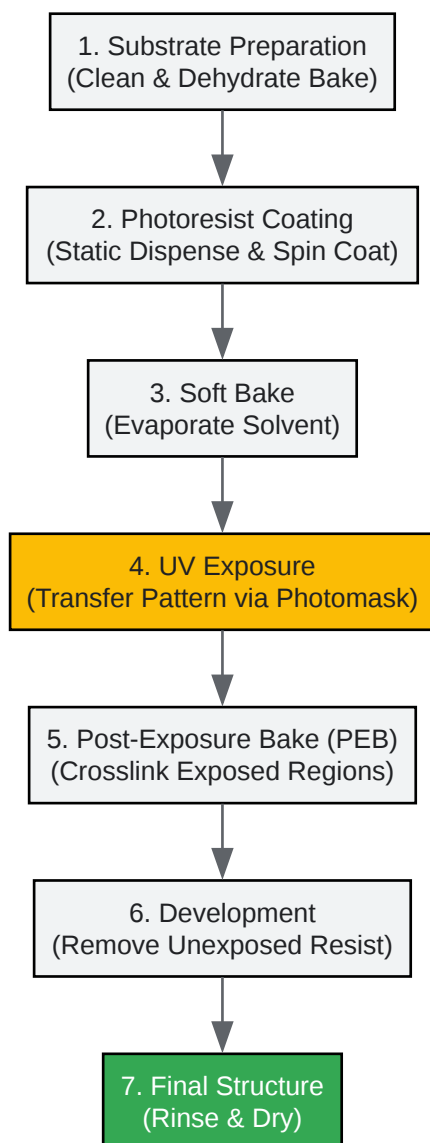
UV

Solvent-free
fabrication of
biodegradable
tissue
engineering
scaffolds.[\[5\]](#)

Experimental Protocols

Protocol 1: General Photolithography for 2D Microstructure Fabrication

This protocol provides a general workflow for creating 2D microstructures using a photoresist containing Irgacure 369. Parameters such as spin speeds and bake times are highly dependent on the specific photoresist viscosity and desired thickness and should be optimized accordingly.[\[12\]](#)[\[13\]](#)



General Photolithography Workflow

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Caption: Workflow for a standard photolithography process.

Methodology:

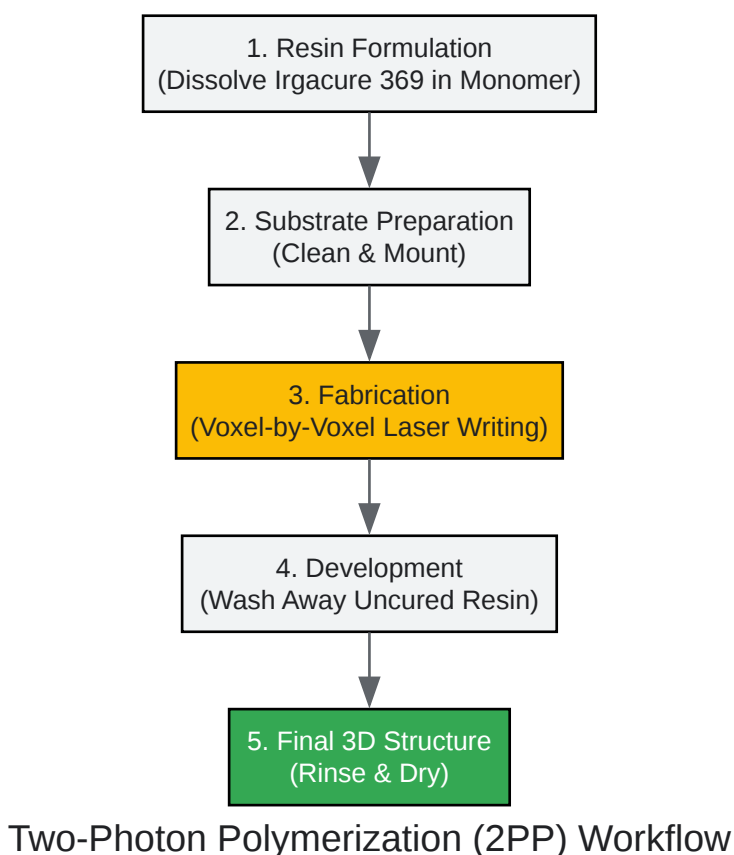
- Substrate Preparation:
 - Clean the substrate (e.g., silicon wafer, glass slide) using solvents like acetone and isopropanol (IPA) in an ultrasonic bath to remove organic residues.[14]

- Rinse thoroughly with deionized (DI) water and dry with a stream of nitrogen gas.[\[14\]](#)
- Perform a dehydration bake on a hot plate at 150-200°C for 5-15 minutes to remove any surface moisture, which improves photoresist adhesion.[\[13\]](#)[\[14\]](#)
- Photoresist Coating:
 - Center the cooled substrate on the chuck of a spin coater.[\[13\]](#)
 - Dispense the photoresist formulation containing Irgacure 369 onto the center of the substrate. Use approximately 1 mL per inch of substrate diameter to avoid air bubbles.[\[12\]](#)
[\[14\]](#)
 - Initiate the spin coating program. A typical two-stage process involves:
 - Spread Cycle: Ramp to 500 rpm for 10 seconds to evenly spread the resist.[\[12\]](#)
 - Spin Cycle: Ramp to a higher speed (e.g., 1000-4000 rpm) for 30-60 seconds to achieve the desired thickness.[\[14\]](#)
- Soft Bake:
 - Carefully transfer the coated substrate to a level hot plate.
 - Bake at a temperature range of 65°C to 95°C for 1-5 minutes to evaporate the solvent from the photoresist film.[\[12\]](#)[\[14\]](#) This solidifies the film before exposure.
 - Allow the substrate to cool to room temperature slowly.[\[12\]](#)
- UV Exposure:
 - Place the substrate in a mask aligner.
 - Position the photomask over the substrate, ensuring gentle contact.
 - Expose the substrate to UV light (typically i-line at 365 nm) with a specific dose (mJ/cm²). The required dose depends on the resist thickness and sensitivity.[\[12\]](#) The presence of Irgacure 369 facilitates efficient polymerization in the exposed regions.

- Post-Exposure Bake (PEB):
 - Transfer the substrate to a hot plate immediately after exposure.
 - Perform a bake, often in two stages (e.g., 1 minute at 65°C followed by 2 minutes at 95°C), to complete the crosslinking reaction initiated by the UV exposure.[\[12\]](#)[\[15\]](#)
 - A latent image of the pattern may become visible during this step.[\[15\]](#)
- Development:
 - Immerse the substrate in a suitable developer solution (e.g., SU-8 developer, PGMEA) and agitate gently.[\[14\]](#)
 - The unexposed, unpolymerized regions of the resist will dissolve. Development time depends on the film thickness.
 - A whitish residue appearing after a brief rinse in IPA indicates under-development.[\[14\]](#)
- Rinse and Dry:
 - After development, rinse the substrate with IPA for ~30 seconds to remove residual developer.[\[14\]](#)
 - Gently dry the substrate with a nitrogen gun to yield the final patterned microstructures.

Protocol 2: Two-Photon Polymerization (2PP) for 3D Microstructure Fabrication

2PP is an additive manufacturing technique that allows for the creation of true 3D structures with sub-micron resolution.[\[3\]](#)[\[4\]](#) Irgacure 369 is frequently used in resin formulations for 2PP.[\[4\]](#)[\[8\]](#)



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Caption: Key stages in the 2PP microfabrication process.

Methodology:

- Resin Formulation:
 - Prepare the photopolymerizable formulation. This typically consists of a monomer/oligomer (e.g., SZ2080, PEGDA), a crosslinker, and the photoinitiator.[3]
 - Dissolve Irgacure 369 into the monomer mixture, typically at a concentration of 0.5% to 2% by weight.[8][9] Ensure complete dissolution, using gentle heating or ultrasonication if necessary. The formulation should be protected from ambient light.[2]
- Substrate Preparation:

- Clean a glass substrate as described in Protocol 1 to ensure the fabricated structure adheres properly.
- Mount the substrate onto the 2PP system's stage.
- Apply a droplet of the prepared resin onto the substrate.
- Fabrication Process:
 - The 2PP process uses a tightly focused femtosecond-pulsed laser, typically in the near-infrared range (e.g., 800 nm).[\[3\]](#)[\[4\]](#)
 - Polymerization is confined to the focal volume (voxel) where the photon density is high enough to trigger two-photon absorption by Irgacure 369.[\[6\]](#)
 - The laser focus is scanned in three dimensions according to a computer-aided design (CAD) model to "write" the desired structure voxel by voxel.
 - Key parameters to optimize are laser power, scanning speed, and hatching/slicing distances, which together define the "fabrication window".[\[6\]](#)[\[8\]](#)
- Development:
 - After the laser writing process is complete, immerse the substrate in a suitable solvent (e.g., isopropanol, acetone, or a specific developer depending on the resin) to wash away the unpolymerized, liquid resin.
 - The development time can range from several minutes to an hour.
- Final Structure:
 - Perform a final rinse with fresh solvent (e.g., IPA) to remove any residue.
 - The substrate is then dried, typically via critical point drying for delicate structures to prevent collapse due to surface tension, or by gentle air drying for more robust structures. The freestanding 3D microstructure remains attached to the substrate.

Characterization of Fabricated Structures

After fabrication, it is essential to characterize the microstructures to ensure they meet design specifications. Common techniques include:

- Scanning Electron Microscopy (SEM): To visualize the morphology, surface features, and resolution of the fabricated structures.
- Atomic Force Microscopy (AFM): To obtain high-resolution topographical maps and quantitative data on surface roughness.[16]
- Optical Profilometry: To measure feature heights and overall dimensions.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the degree of polymerization by analyzing the disappearance of characteristic monomer bonds.[16]
- Dynamic Mechanical Analysis (DMA): To determine the viscoelastic properties (e.g., storage modulus, loss modulus) of the cured polymer, which is crucial for applications in tissue engineering and MEMS.[17]

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